3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine
Overview
Description
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H12N2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
The primary target of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis .
Mode of Action
This compound interacts with FGFRs, inhibiting their activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, disrupting the activation of downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs affects several downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways . These pathways play crucial roles in cell proliferation, migration, and angiogenesis .
Pharmacokinetics
The compound’s low molecular weight suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The inhibition of FGFRs by this compound can lead to the suppression of cell proliferation and induction of apoptosis . For instance, one derivative of this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis .
Biochemical Analysis
Biochemical Properties
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are crucial for the oxidation of organic substances. The interaction between this compound and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Additionally, this compound has been found to bind to specific proteins, altering their conformation and function. This binding can influence protein-protein interactions, signal transduction pathways, and cellular responses to external stimuli . The nature of these interactions is often dependent on the concentration of the compound and the specific biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation .
Moreover, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins. This interaction can lead to changes in the expression levels of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and stress responses . The compound’s impact on cellular metabolism is also notable, as it can alter the activity of metabolic enzymes and the production of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to the active site of enzymes, inhibiting their catalytic activity and thereby affecting the metabolic pathways they regulate .
Additionally, this compound can interact with DNA and RNA, influencing the transcription and translation processes. This interaction can lead to changes in the expression of specific genes, ultimately affecting cellular function and behavior . The compound’s ability to modulate protein-protein interactions also plays a crucial role in its molecular mechanism, as it can alter the formation of protein complexes and the activation of signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as altered gene expression and metabolic activity.
Long-term studies have also indicated that this compound can have persistent effects on cell signaling pathways and protein interactions, which may result in sustained changes in cellular behavior
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse reactions . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity, due to its interaction with key metabolic enzymes and the accumulation of reactive metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine typically involves cyclization reactions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to form the desired pyrrolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction could produce various reduced forms of the pyrrolopyridine structure.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,2-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and antiviral properties.
Pyrrolo[2,3-d]pyrimidine: Exhibits kinase inhibitory activity.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit FGFRs sets it apart from other similar compounds, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3,3-dimethyl-1,2-dihydropyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-9(2)6-11-8-7(9)4-3-5-10-8/h3-5H,6H2,1-2H3,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOPPQLAXXNYAH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC=N2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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